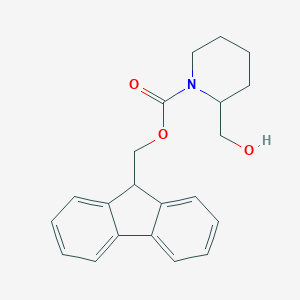

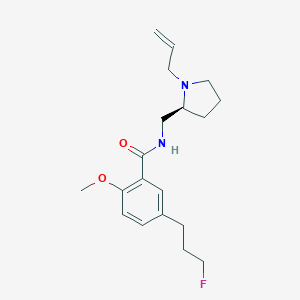

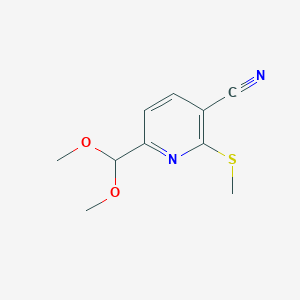

6-(二甲氧甲基)-2-(甲硫基)烟酰腙

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

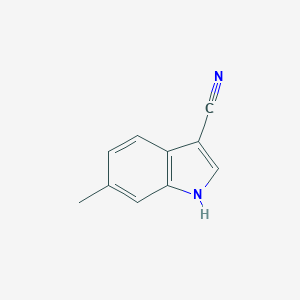

The synthesis of nicotinonitrile derivatives involves intricate chemical reactions that allow for the formation of the desired compound with specific functional groups. For instance, the preparation of deuterated methyl and dimethyl substituted nicotinoylating agents showcases the methodological approach to introducing specific isotopes into the nicotinonitrile framework for analytical and synthetic purposes (Tsumoto et al., 2003).

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives is characterized by specific spatial arrangements and intramolecular interactions. The conformational tuning of molecular networks in these compounds is often stabilized through C-H…π and π-π interactions, which play a crucial role in their stability and reactivity (Tewari & Dubey, 2009).

Chemical Reactions and Properties

Nicotinonitrile compounds undergo various chemical reactions that highlight their reactivity and functional versatility. For example, reactions of 6-methyl- and 4,6-dimethyl-2-arylaminonicotinonitriles with acids result in the formation of substituted nicotinic acid or cyclization products, demonstrating the compound's reactivity under acidic conditions (Shramm & Konshin, 1982).

Physical Properties Analysis

The physical properties of nicotinonitrile derivatives, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments. Studies on luminescent nicotinonitrile derivatives reveal insights into their photophysical properties, offering potential applications in material science (Ahipa et al., 2014).

Chemical Properties Analysis

The chemical properties of nicotinonitrile derivatives, including their reactivity with various reagents and susceptibility to specific transformations, are critical for their application in synthesis and manufacturing. The reaction mechanism of 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine highlights the compound's reactivity and potential pathways for generating novel structures (Nishino et al., 1972).

科学研究应用

合成和化学反应

6-(二甲氧甲基)-2-(甲硫基)烟酰腙已参与各种化学反应,有助于合成新化合物。例如,N,N'-二甲基硫脲和3,4,5,6-四氢-2-嘧啶硫醇与2-氯基烟酰腙发生反应,导致二次环化并形成新的环系统,展示了该化合物的反应性和在创建杂环结构(Coppola & Shapiro, 1981)中的潜力。同样,从6-(呋喃-2-基)-烟酰腙合成氘标记的6-[5-(4-氨基苯基)呋喃-2-基]烟酰胺和相关化合物展示了这类烟酰腙在制备标记化合物用于科学研究中的实用性(Ismail & Boykin, 2004)。

抗氧化和抗菌性能

研究表明了一些烟酰腙的潜在抗氧化性能。一项研究涉及各种化合物的一锅法缩合,包括丙二腈和呋喃-2-甲醛,随后进行氰乙酰化,导致合成了用于评估其抗氧化能力的烟酰腙(Gouda et al., 2016)。此外,从2-氨基-(6-苯氧硫代噻吩-2-基)-4-苯基-烟酰腙合成和评估新型吡啶并[2,3-d]嘧啶衍生物展示了抗菌活性,表明该化合物在开发新的抗菌和抗真菌药物中的相关性(Behalo, 2008)。

属性

IUPAC Name |

6-(dimethoxymethyl)-2-methylsulfanylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-13-10(14-2)8-5-4-7(6-11)9(12-8)15-3/h4-5,10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIHPYHWFPYSRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC(=C(C=C1)C#N)SC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701198786 |

Source

|

| Record name | 6-(Dimethoxymethyl)-2-(methylthio)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701198786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175277-24-4 |

Source

|

| Record name | 6-(Dimethoxymethyl)-2-(methylthio)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Dimethoxymethyl)-2-(methylthio)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701198786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,3S,6S,7R)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B70496.png)

![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B70497.png)